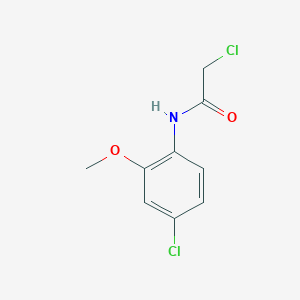

2,4'-Dichloro-2'-methoxyacetanilide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(11)2-3-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWPYVIASWIELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67291-69-4 | |

| Record name | 2,4'-DICHLORO-2'-METHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dichloro-2’-methoxyacetanilide typically involves the acylation of 2,4-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dichloroaniline+Methoxyacetyl chloride→2,4’-Dichloro-2’-methoxyacetanilide+HCl

Industrial Production Methods

Industrial production methods for 2,4’-Dichloro-2’-methoxyacetanilide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dichloro-2’-methoxyacetanilide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetanilides, while hydrolysis will produce 2,4-dichloroaniline and methoxyacetic acid.

Scientific Research Applications

2,4’-Dichloro-2’-methoxyacetanilide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4’-Dichloro-2’-methoxyacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 2,5'-Dichloro-2'-methoxyacetanilide

- CAS No.: 35588-41-1

- Molecular Formula: C₉H₉Cl₂NO₂

- Molecular Weight : 234.08 g/mol

- Structure : Features a chloro substituent at the 2-position of the benzene ring, a methoxy group at the 2'-position, and a second chloro group at the 5'-position of the acetanilide backbone .

The compound is listed in analytical chemistry catalogs, suggesting applications in research, chromatography, or as a reference standard .

Comparison with Structurally Similar Compounds

Substituted Chloro-Methoxy Acetanilides

The table below compares key attributes of 2,5'-Dichloro-2'-methoxyacetanilide with analogous compounds:

Structural and Functional Differences

Substituent Effects on Reactivity: The 2,5'-dichloro-2'-methoxy derivative exhibits higher electrophilicity compared to non-chlorinated analogs (e.g., 4'-methoxyacetanilide) due to electron-withdrawing Cl groups, influencing its reactivity in coupling reactions or hydrolysis . Alachlor contains a methoxymethyl group on the nitrogen, enhancing its solubility and herbicidal activity by facilitating membrane penetration in plants .

Applications :

- Herbicides vs. Dye Intermediates : Alachlor’s diethyl and methoxymethyl groups optimize its function as a pre-emergent herbicide, while 4'-chloro-2',5'-dimethoxyacetoacetanilide’s acetoacetyl group makes it a key intermediate for azo dyes (e.g., Naphthol AS-IRG) .

- Analytical Use : 2,5'-Dichloro-2'-methoxyacetanilide’s dual chloro substituents may improve chromatographic retention times in reverse-phase HPLC compared to simpler methoxyacetanilides .

Spectroscopic Behavior: In mass spectrometry, 4’-methoxyacetanilide (MW 165) shows distinct ionization patterns in acetonitrile vs. methanol, a property likely altered in dichloro derivatives due to increased polarity and halogen effects .

Research Findings and Industrial Relevance

- Herbicide Design : Alachlor’s structural motifs (chloro, methoxymethyl) are optimized for agrochemical efficacy, whereas the dichloro-methoxyacetanilide lacks such tailored substituents, limiting its herbicidal use .

- Dye Chemistry : The acetoacetyl group in 4'-chloro-2',5'-dimethoxyacetoacetanilide enables coupling with diazonium salts to form stable pigments, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.